molecular formula C14H14N4O3S2 B14918831 6,7-dimethoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one

6,7-dimethoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one

Cat. No.: B14918831
M. Wt: 350.4 g/mol
InChI Key: KJYXGHQKESPEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-DIMETHOXY-2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with methoxy groups and a thiadiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate reagents to introduce the thiadiazole moiety. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHOXY-2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with altered electronic properties, while substitution reactions can produce a wide range of functionalized quinazolinones .

Scientific Research Applications

6,7-DIMETHOXY-2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6,7-DIMETHOXY-2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE lies in its combined structural features, which confer specific biological activities and potential therapeutic applications. The presence of both methoxy and thiadiazole groups enhances its versatility in chemical reactions and interactions with biological targets .

Properties

Molecular Formula

C14H14N4O3S2

Molecular Weight

350.4 g/mol

IUPAC Name

6,7-dimethoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one

InChI

InChI=1S/C14H14N4O3S2/c1-7-17-18-14(23-7)22-6-12-15-9-5-11(21-3)10(20-2)4-8(9)13(19)16-12/h4-5H,6H2,1-3H3,(H,15,16,19)

InChI Key

KJYXGHQKESPEEC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=NC3=CC(=C(C=C3C(=O)N2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.